molecular formula C17H14N2O B7533427 N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide

N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide

Cat. No. B7533427
M. Wt: 262.30 g/mol
InChI Key: QPXVHNXAEPTMLV-UHFFFAOYSA-N
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Description

N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide, also known as MPNC, is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. MPNC is a small molecule that belongs to the class of amides and has a pyridine ring attached to a naphthalene ring.

Mechanism of Action

The mechanism of action of N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide is not fully understood. However, studies have shown that N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide inhibits the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide inhibits the activity of acetylcholinesterase in a dose-dependent manner. In vivo studies have shown that N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide improves cognitive function in animal models of Alzheimer's disease. N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular processes. N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide is also stable under physiological conditions, making it suitable for in vivo studies. However, the limitations of N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide include its low solubility in water, which can make it difficult to administer in animal models.

Future Directions

For research on N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide include the development of more potent and selective acetylcholinesterase inhibitors, investigation of its anti-inflammatory and anti-tumor properties, and the development of new synthetic routes for N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide and its analogs.

Synthesis Methods

The synthesis of N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide involves the reaction of 2-naphthoyl chloride with 2-aminopyridine in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) as a base. The resulting product is then treated with methylamine to obtain N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has been investigated for its anti-inflammatory, anti-cancer, and anti-tumor properties. N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.

properties

IUPAC Name

N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-19(16-8-4-5-11-18-16)17(20)15-10-9-13-6-2-3-7-14(13)12-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXVHNXAEPTMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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